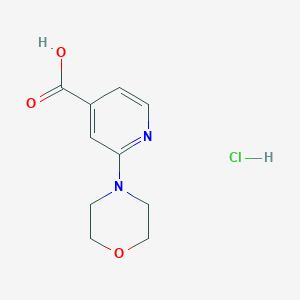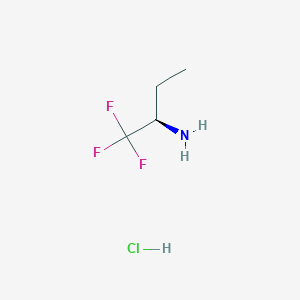
5,10,15,20-四(4-硝基苯基)卟啉
描述
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin is a porphyrin derivative with the molecular formula C44H26N8O8 . It is a macrocyclic compound that has been the focus of attention due to its potential applications in various fields .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin and its derivatives has been reported in several studies . For instance, one study reported the synthesis of new derivatives of tetrakis (4-carboxyphenyl)porphyrin, which were examined using UV-Vis absorption and fluorescence spectroscopy .Chemical Reactions Analysis
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin has been used in the development of sensors for the detection of gases like H2S and ethanediamine . It has also been used in the preparation of metal complexes for catalyzing the electrochemical oxygen reduction reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 215.1±0.3 cm3, and a polar surface area of 241 Å2 . It also has a high molecular weight of 794.726 Da .科学研究应用
Photodynamic Therapy (PDT)
This compound has been evaluated for its potential as an alternative treatment for infections caused by P. aeruginosa and S. aureus . It exhibits excellent photophysical properties, making it a promising agent for antibacterial photodynamic therapy .
Ischemic Heart Disease and Cerebral Palsy Treatment
Cationic derivatives of this porphyrin have been predicted to have potential use as drugs for the treatment of ischemic heart disease and cerebral palsy .
Composite Material Stabilization
The compound has been used in the preparation of montmorillonite (MMT) based composite materials, which are typically prepared by absorption methods leading to instability. Grafting the molecule onto APTES-grafted MMT via dehydration condensation reaction stabilizes the composite material .
Optical Sensor Technology
An optical sensor based on the absorption spectrum of this porphyrin immobilized in a Nafion membrane has been developed for the detection of gases. The sensor determines the presence of analytes through changes in absorption properties .
Metal Ions Detection
Due to its large planar conjugated system, porphyrins have good optical properties, making them suitable for use in materials designed for metal ions detection .
Theoretical Spectroscopy
The electronic and spectroscopic properties of tetracationic derivatives of this porphyrin have been investigated using density functional theory (DFT), providing insights into its potential applications in various fields of spectroscopy .
作用机制
Target of Action
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a synthetic porphyrin that has been shown to interact with various targets. It has been used as a sensor for the detection of hydrogen sulfide (H2S) and ethanediamine gases . Additionally, it has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacterial strains .
Mode of Action
TNPP’s mode of action is primarily based on its interaction with its targets. For instance, as a gas sensor, TNPP is immobilized in a Nafion membrane and deposited onto an optical waveguide glass slide. The absorption spectrum of TNPP changes upon exposure to H2S and ethanediamine gases, allowing for their detection .
Biochemical Pathways
It’s known that porphyrins are frequently employed in photodynamic therapy (pdt), a non-invasive technique primarily utilized to treat subcutaneous cancers . The porphyrin molecule absorbs light of a specific wavelength, which leads to the generation of reactive oxygen species (ROS) that can damage cellular components .
Result of Action
The result of TNPP’s action depends on its application. As a gas sensor, TNPP allows for the detection of H2S and ethanediamine gases . In terms of antimicrobial activity, TNPP has been shown to inhibit the growth of certain bacterial strains . In the context of PDT, the activation of porphyrin molecules can lead to the generation of ROS, which can induce cell death .
Action Environment
The action, efficacy, and stability of TNPP can be influenced by various environmental factors. For instance, the performance of TNPP as a gas sensor may be affected by factors such as temperature, humidity, and the presence of other gases . In the context of PDT, factors such as light intensity, oxygen concentration, and pH can influence the efficacy of porphyrin-based photosensitizers .
未来方向
属性
IUPAC Name |
5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZCBQLLFLQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin | |
CAS RN |
22843-73-8 | |
| Record name | Tetra(p-nitrophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?
A1: Research has shown that both 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) and its zinc complex (ZnTNPP) exhibit photodynamic antimicrobial activity (PACT) against Pseudomonas aeruginosa and Bacillus subtilis. [] This activity was observed under visible light irradiation, suggesting potential applications in photodynamic therapy. Interestingly, both compounds displayed higher efficacy against P. aeruginosa compared to B. subtilis in nutrient agar. [] Further research is needed to understand the specific mechanisms underlying this difference in activity.
Q2: How does the structure of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin contribute to its catalytic properties?
A2: 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin can be used as a building block for porous covalent ionic frameworks (CIFs). [] By reacting TNPP with linkers like 3,8-diamino-6-phenylphenanithridine or 5,5'-diamino-2,2'-bipyridine and subsequently ionizing and metalizing the framework, highly porous materials with catalytic properties are obtained. The nitro groups and the central porphyrin ring offer possibilities for further functionalization and tuning of the catalytic activity. For example, Zn-containing CIFs derived from TNPP were shown to efficiently catalyze the cycloaddition of propylene oxide with carbon dioxide to produce propylene carbonate. [] The high surface area, tunable Br:metal ratio, and synergistic interactions between Lewis acidic metal sites and nucleophilic Br- ions contribute to the excellent catalytic performance of these materials. []
Q3: What spectroscopic techniques are used to characterize 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?
A3: Common spectroscopic methods employed for characterizing 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin include UV-Vis, FT-IR, and H NMR spectroscopy. [] UV-Vis spectroscopy is particularly helpful in identifying porphyrins due to their characteristic absorption bands. FT-IR provides information about the vibrational modes of the molecule, aiding in identifying functional groups. H NMR spectroscopy provides insights into the proton environments within the molecule, further confirming its structure.
Q4: What is known about the stability of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin?
A4: Studies have shown that 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin and its zinc complex demonstrate significant stability under visible light irradiation in nutrient broth media. [] This photostability is crucial for applications like photodynamic therapy, where prolonged light exposure is required for effective treatment. Further research is needed to evaluate its stability in other solvents and under different conditions relevant to its potential applications.
Q5: What are the potential applications of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in materials science?
A5: The unique structure and properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin make it a promising candidate for various materials science applications. For example, its ability to form highly porous CIFs with tunable properties has significant implications for catalysis, gas storage, and sensing. [] Additionally, its photophysical properties make it attractive for applications in optoelectronic devices, such as organic solar cells and light-emitting diodes. Further research is needed to explore its full potential in these areas.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



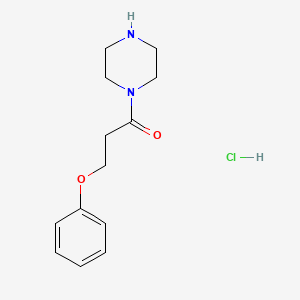

![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
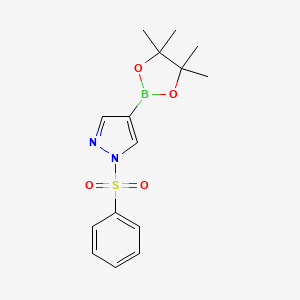
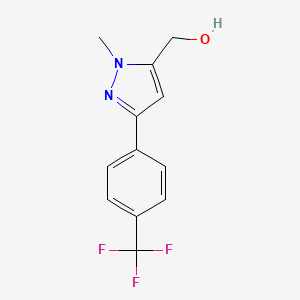
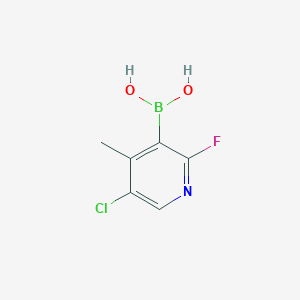
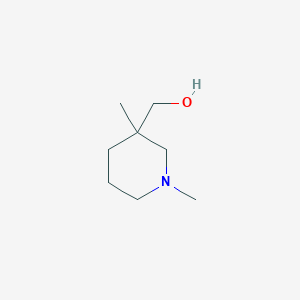

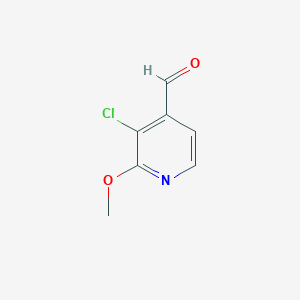
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)

